molecular formula C10H11Br2NO B14068759 1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one

1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14068759
M. Wt: 321.01 g/mol
InChI Key: UYVQUVCLIBUJCH-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C10H11Br2NO. This compound is characterized by the presence of both amino and bromomethyl functional groups attached to a phenyl ring, along with a bromopropanone moiety. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. For instance, starting from a suitable phenyl derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the amino group can be carried out using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the type of reaction. For example, substitution with an amine yields an amino derivative, while oxidation can produce a ketone or carboxylic acid.

Scientific Research Applications

1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with chlorine atoms instead of bromine.

    1-(3-Amino-5-(methyl)phenyl)-3-methylpropan-2-one: Lacks the halogen atoms, affecting its reactivity and applications.

Uniqueness: 1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of both bromine and amino groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[3-amino-5-(bromomethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c11-5-8-1-7(2-9(13)3-8)4-10(14)6-12/h1-3H,4-6,13H2

InChI Key

UYVQUVCLIBUJCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)N)CC(=O)CBr

Origin of Product

United States

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